2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
Brand Name:
Vulcanchem
CAS No.:
940505-42-0
VCID:
VC0354568
InChI:
InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
SMILES:
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula:
C18H18N2O4
Molecular Weight:
326.3g/mol
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
CAS No.: 940505-42-0
Main Products
VCID: VC0354568
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3g/mol
CAS No. | 940505-42-0 |
---|---|
Product Name | 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid |
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3g/mol |
IUPAC Name | 2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Standard InChI | InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Standard InChIKey | JLHRJHDECOQVRA-UHFFFAOYSA-N |
SMILES | CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES | CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
PubChem Compound | 17222596 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume